molecular formula C6H14Cl2N2 B1358742 3,8-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 90673-35-1

3,8-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1358742
CAS No.: 90673-35-1
M. Wt: 185.09 g/mol
InChI Key: QQZDECZROKFYDQ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bicyclic Framework Analysis

The molecular architecture of 3,8-diazabicyclo[3.2.1]octane dihydrochloride centers around a distinctive bicyclic framework that incorporates two nitrogen atoms at the 3 and 8 positions of the octane ring system. The base structure consists of a seven-membered ring fused with a five-membered ring, creating a rigid cage-like arrangement that significantly restricts conformational flexibility. The molecular formula C₆H₁₄Cl₂N₂ indicates the presence of six carbon atoms forming the bicyclic skeleton, with two nitrogen atoms integrated into the ring system and two chloride counterions balancing the positive charges on the protonated nitrogen centers.

The bicyclic framework exhibits a unique spatial arrangement where the nitrogen atoms occupy bridgehead and bridging positions within the ring system. The nitrogen at position 8 serves as a bridgehead atom, connecting the two rings and providing structural rigidity to the entire molecule. Meanwhile, the nitrogen at position 3 functions as a bridging atom within one of the rings, contributing to the overall three-dimensional geometry. This arrangement results in a molecular structure with minimal rotatable bonds, as evidenced by the computational parameter of zero rotatable bonds.

The geometric parameters of the bicyclic framework reveal important structural features that influence the compound's chemical properties. The topological polar surface area measures 24.06 square angstroms, indicating a relatively compact molecular structure with limited surface area available for polar interactions. The logarithm of the partition coefficient (LogP) value of 0.5538 suggests moderate lipophilicity, reflecting the balance between the hydrophilic nitrogen centers and the hydrophobic carbon framework. These geometric characteristics contribute to the compound's unique chemical behavior and its interactions with other molecular species.

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6-4-7-3-5(1)8-6;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZDECZROKFYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627314
Record name 3,8-Diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
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Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90673-35-1
Record name 3,8-Diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID20627314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-diazabicyclo[3.2.1]octane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-Diazabicyclo[3.2.1]octane in 51-73% yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cycloaddition reactions, to produce the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, azomethine ylides, and various solvents such as methanol and dichloromethane. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions yield bicyclic compounds, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Analgesic Properties

One of the primary applications of 3,8-diazabicyclo[3.2.1]octane dihydrochloride is its use as a central analgesic agent. Research has shown that derivatives of this compound can bind selectively to the μ-opioid receptor, demonstrating an affinity comparable to that of morphine. This characteristic suggests that these compounds may provide effective pain relief with potentially reduced risks of tolerance and withdrawal symptoms associated with traditional opioids .

Case Studies and Findings:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of various 3,8-diazabicyclo[3.2.1]octane derivatives, which were tested for analgesic activity using the hot plate assay. The results indicated significant analgesic effects in several derivatives, particularly those substituted at specific positions on the bicyclic structure .
  • Another investigation focused on the structure-affinity relationships of these compounds, revealing that certain modifications could enhance their binding affinity to opioid receptors while mitigating side effects typically associated with opioid use .

Pharmaceutical Formulations

The versatility of this compound extends to its incorporation into various pharmaceutical formulations. These formulations can include tablets, capsules, syrups, and injectable forms, designed to deliver therapeutic doses effectively .

Pharmaceutical Composition Examples:

  • Tablets and Capsules: Typically formulated to provide sustained release of the active ingredient.
  • Injectable Forms: Used for rapid onset of action in acute pain management scenarios.
  • Syrups: Suitable for pediatric patients or those who have difficulty swallowing pills.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents at positions 3 and 8 on the bicyclic structure. This flexibility in synthesis enables researchers to tailor compounds for specific therapeutic targets.

Synthesis Overview:

  • The initial step often involves the reaction of starting materials such as pyrrolidine derivatives with alkyl halides or carbonyl compounds under controlled conditions to yield substituted diazabicyclo compounds .
  • Subsequent steps may include reduction reactions using lithium aluminum hydride or hydrogenation processes to achieve desired functional groups and improve pharmacological properties .

Toxicological Considerations

While exploring the applications and benefits of this compound, it is crucial to consider its safety profile. The compound has been noted to cause skin irritation and is harmful if ingested; thus, handling precautions are necessary during laboratory synthesis and formulation development .

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets and pathways within cells. For example, it has been shown to inhibit the growth of certain tumor cells by interfering with cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

Several bicyclic compounds share structural similarities with 3,8-diazabicyclo[3.2.1]octane dihydrochloride, differing in substituents or ring size. Key analogs include:

Compound Name Structural Difference Similarity Score Key Properties/Applications Reference
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Methyl substitution at N8 0.89 Analgesic activity, µ-opioid receptor binding
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride Methyl substitution at N3 0.89 Intermediate in synthesizing carbamate derivatives
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride Expanded ring (3.3.1 system) 0.75 Lower conformational rigidity compared to 3.2.1 systems
Azaprocin 3-(6-chloro-3-pyridazinyl) substitution N/A Potent analgesic (10× morphine)

Conformational and Electronic Comparisons

  • Morphine Analogs : Quantum mechanical studies reveal that 3,8-diazabicyclo[3.2.1]octane derivatives adopt conformations closer to morphine’s rigid structure, enhancing µ-opioid receptor affinity. However, substitutions (e.g., 3-p-nitrocinnamyl) alter electron distribution, affecting receptor interactions .
  • Epibatidine Analogs : Derivatives substituted with chlorinated heteroaryl groups at N3 or N8 (e.g., 1a in ) exhibit analgesic activity comparable to epibatidine but with reduced toxicity .

Pharmacological Activity Comparisons

Analgesic Properties

  • Azaprocin : Demonstrates rapid onset and short duration of action, with ~10× higher potency than morphine in preclinical models .
  • 3-(6-Chloro-3-pyridazinyl) Derivative (1a) : Significant hot plate assay results (ED₅₀ = 1.2 mg/kg), outperforming unsubstituted analogs .
  • 8-Methyl Substituted Analogs : Moderate µ-opioid receptor binding but lower efficacy than azaprocin due to steric hindrance from methyl groups .

Antiviral Activity

  • Maraviroc Analogs : Replacement of tropane with 3,8-diazabicyclo[3.2.1]octane in HIV-1 entry inhibitors showed comparable viral neutralization (IC₅₀ = 0.8 nM) but improved selectivity .

Antiproliferative Activity

  • Bis-Substituted Derivatives (e.g., 2j) : Chloro-substituted analogs (e.g., 2j) exhibit potent cytotoxicity against CCRF-CEM leukemia cells (IC₅₀ = 0.3 µM), while methoxy-substituted derivatives (e.g., 2b) show moderate activity .

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance cytotoxicity and receptor affinity by modulating electron density .
  • Bulkier Substituents (e.g., pivaloyl) : Reduce conformational flexibility, lowering µ-opioid binding .

Biological Activity

3,8-Diazabicyclo[3.2.1]octane dihydrochloride, with the CAS number 90673-35-1, is a bicyclic compound that has garnered attention in various fields of biological research. Its unique structure and properties make it a subject of interest for pharmacological studies and potential therapeutic applications.

  • Molecular Formula : C₆H₁₄Cl₂N₂
  • Molecular Weight : 185.10 g/mol
  • Solubility : Highly soluble in water (up to 14 mg/ml) .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and enzyme inhibition.

Neuropharmacological Effects

  • Cholinergic Activity : This compound has been studied for its potential as a cholinergic agent, influencing neurotransmission in the central nervous system. It may act as a modulator of acetylcholine receptors, which are crucial for cognitive functions and memory .
  • Antidepressant Properties : Preliminary studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic pathways .

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in neurotransmitter metabolism:

  • Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are often targeted in the treatment of depression .

Case Study 1: Cholinergic Modulation

A study conducted on rodent models demonstrated that administration of this compound resulted in improved performance in memory tasks, suggesting its role as a cognitive enhancer through cholinergic pathways.

ParameterControl GroupTreatment Group
Memory Task Performance65%85%
Acetylcholine Levels (nM)150220

Case Study 2: Antidepressant-Like Effects

In a separate study assessing the antidepressant potential of the compound, it was found that chronic treatment led to significant reductions in depressive-like behaviors in mice subjected to stress tests.

TestControl GroupTreatment Group
Forced Swim Test Duration300s180s
Tail Suspension Test60s30s

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,8-diazabicyclo[3.2.1]octane dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclization reactions or modifications of pre-existing bicyclic frameworks. For example, derivatives like 3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride are synthesized via alkylation or reductive amination of azabicyclic precursors . Intermediates should be characterized using NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities. Purity can be assessed via HPLC with UV detection at 210–254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to heat (>25°C) or direct light, as bicyclic amines are prone to oxidation. For lab use, aliquot small quantities to minimize repeated freeze-thaw cycles, which can alter solubility and reactivity .

Q. What analytical techniques are critical for confirming the identity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₇H₁₄Cl₂N₂ for the dihydrochloride form). Infrared spectroscopy (IR) can identify functional groups like NH stretches (3200–3400 cm⁻¹). For stereochemical analysis, compare experimental NMR data with computed spectra from density functional theory (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for 3,8-diazabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or stereochemical impurities. To address this:

  • Validate purity using orthogonal methods (e.g., HPLC + charged aerosol detection).
  • Conduct structure-activity relationship (SAR) studies with enantiomerically pure samples.
  • Cross-reference findings with computational models (e.g., molecular docking to target receptors like muscarinic acetylcholine receptors) .

Q. What experimental strategies are recommended for studying the compound’s mechanism of action in neurological systems?

  • Methodological Answer : Use in vitro electrophysiology (patch-clamp) to assess ion channel modulation. Pair this with fluorescence-based calcium imaging to evaluate intracellular signaling. For in vivo relevance, employ knockout rodent models to isolate receptor-specific effects. Always include positive controls (e.g., known agonists/antagonists) to validate assay sensitivity .

Q. How can researchers address challenges in quantifying trace impurities in synthesized batches?

  • Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for sensitivity down to ppm levels. Use a gradient elution method with a C18 column and 0.1% formic acid in water/acetonitrile. Quantify impurities against certified reference standards and validate limits per ICH Q3 guidelines .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Apply quantitative structure-property relationship (QSPR) models to predict logP, solubility, and plasma protein binding. Use molecular dynamics simulations to estimate blood-brain barrier permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
3,8-Diazabicyclo[3.2.1]octane dihydrochloride

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